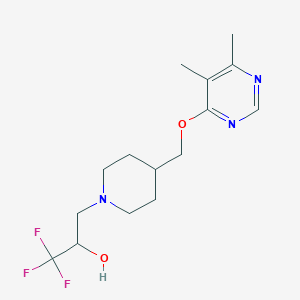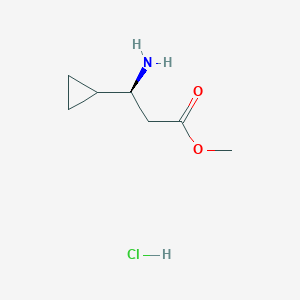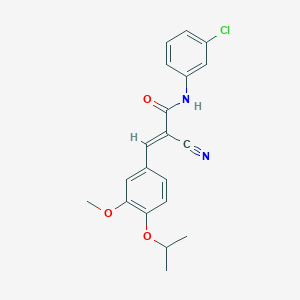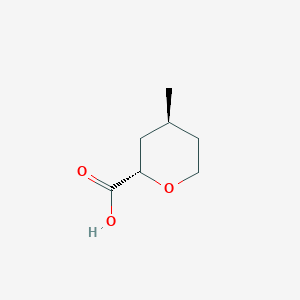
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C23H15Cl2F3N2OS and its molecular weight is 495.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Influence of Hydrogen Bonding on Electrochromic Properties
Research indicates that hydrogen bonding can significantly affect the electrochromic properties of conducting polymers involving imidazole rings. By adjusting the protonation and deprotonation of imidazole bonds, scientists can control the optical properties of these polymers, showcasing the potential of imidazole derivatives in developing advanced electrochromic materials (Akpinar et al., 2012).
Microwave-Assisted Synthesis and Biological Evaluation
Another study demonstrated the microwave-assisted synthesis of benzimidazole derivatives containing a triazole ring, highlighting an efficient method for obtaining these compounds quickly. These derivatives showed promising lipase inhibition and antioxidant activities, suggesting their potential in medicinal chemistry and biochemistry applications (Menteşe et al., 2013).
Antioxidant Activity of Imidazole Derivatives
Imidazole derivatives have been synthesized and assessed for their antioxidant properties, demonstrating significant potential. For instance, some derivatives showed predominant antioxidant activity in various assays, underlining the importance of structural diversity in enhancing biological activities (Naik et al., 2012).
Application in Fluorescence Sensing
Research on diarylimidazole derivatives has found applications in fluorescence sensing, particularly for metal ions like Fe(III). These findings indicate the versatility of imidazole derivatives in developing sensitive and selective sensors for environmental and biological monitoring (Perumal et al., 2021).
Synthesis and Antimicrobial Evaluation
Imidazole-based compounds have also been synthesized and evaluated for their antimicrobial properties. For example, novel triazolopyrimidines and imine-containing benzimidazoles have demonstrated significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Vora & Vyas, 2019).
Properties
IUPAC Name |
2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2OS/c24-19-11-6-16(12-20(19)25)21-13-29-22(32-14-15-4-2-1-3-5-15)30(21)17-7-9-18(10-8-17)31-23(26,27)28/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBYZQAEWOPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2890234.png)




![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)
![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)




